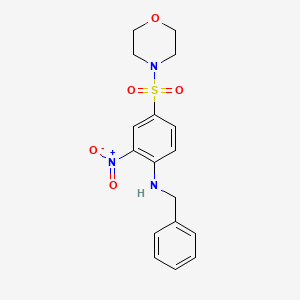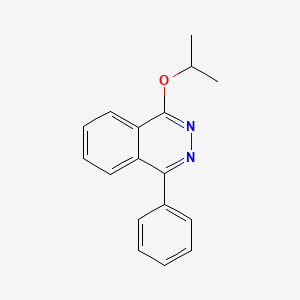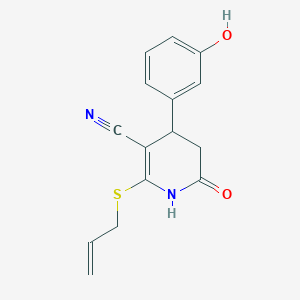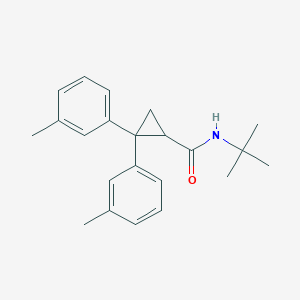
5-amino-1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as CTX-0294885, is a synthetic compound that has been extensively studied for its potential use in treating various medical conditions.
Mecanismo De Acción
5-amino-1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide works by inhibiting the activity of several enzymes and proteins, including phosphodiesterase, cyclooxygenase, and lipoxygenase. It also inhibits the activity of several transcription factors, including NF-kappaB and STAT3, which are involved in inflammation and cancer. These actions lead to a decrease in inflammation and cancer cell proliferation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to have antioxidant properties and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-amino-1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its ability to inhibit the activity of several enzymes and proteins involved in various medical conditions, making it a versatile tool for studying these conditions. However, one limitation is that its mechanism of action is not fully understood, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-amino-1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, including further studies on its mechanism of action, its potential use in treating other medical conditions, and the development of more potent derivatives. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
In conclusion, this compound is a promising compound that has been extensively studied for its potential use in treating various medical conditions. Its ability to inhibit the activity of several enzymes and proteins involved in these conditions makes it a versatile tool for studying these conditions. Further research is needed to fully understand its mechanism of action and its potential use in treating other medical conditions.
Métodos De Síntesis
The synthesis of 5-amino-1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-chlorophenyl isocyanate with 4-ethoxyaniline to form the corresponding urea. The urea is then reacted with sodium azide and copper sulfate to form the triazole ring, followed by the addition of carboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
5-amino-1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential use in treating various medical conditions, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of several enzymes and proteins involved in these conditions, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
5-amino-1-(3-chlorophenyl)-N-(4-ethoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-2-25-14-8-6-12(7-9-14)20-17(24)15-16(19)23(22-21-15)13-5-3-4-11(18)10-13/h3-10H,2,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIADGFTONZBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methoxypiperidine](/img/structure/B4957282.png)


![5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4957291.png)

![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4957296.png)


![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4957317.png)
![1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4957324.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4957332.png)
![methyl 3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4957337.png)

![1-acetyl-17-(2-bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4957352.png)